molecular formula C16H14ClNO3S B263751 2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid

Numéro de catalogue B263751
Poids moléculaire: 335.8 g/mol
Clé InChI: UCBWPJDQXPJJKU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-({2-[(4-Chlorobenzyl)amino]-2-oxoethyl}sulfanyl)benzoic acid, commonly known as CB-839, is a promising drug candidate that has gained attention for its potential in treating cancer. It is an orally available, selective inhibitor of glutaminase, an enzyme that plays a crucial role in cancer cell metabolism.

Applications De Recherche Scientifique

CB-839 has been extensively studied for its potential in cancer treatment. Studies have shown that cancer cells rely heavily on glutamine metabolism to fuel their growth and proliferation. CB-839 selectively inhibits glutaminase, thereby starving cancer cells of the nutrients they need to survive. Preclinical studies have demonstrated that CB-839 has potent antitumor activity against a wide range of cancer types, including triple-negative breast cancer, pancreatic cancer, and non-small cell lung cancer.

Mécanisme D'action

CB-839 selectively inhibits the activity of glutaminase, an enzyme that catalyzes the conversion of glutamine to glutamate. Glutamate is a precursor for the synthesis of several important compounds, including nucleotides, amino acids, and antioxidants, that are required for cancer cell growth and proliferation. By inhibiting glutaminase, CB-839 disrupts the metabolic pathways that cancer cells rely on for survival, leading to cell death.
Biochemical and Physiological Effects:
CB-839 has been shown to have a number of biochemical and physiological effects. In addition to inhibiting glutaminase, CB-839 has been shown to decrease the levels of glutamate, glutathione, and other metabolites that are important for cancer cell survival. CB-839 has also been shown to induce apoptosis, inhibit cell migration and invasion, and enhance the efficacy of other cancer therapies.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of CB-839 is its selectivity for glutaminase. Unlike other glutaminase inhibitors, CB-839 does not interfere with the activity of other enzymes in the glutamine metabolism pathway, which can lead to unwanted side effects. CB-839 is also orally available, making it easy to administer to animals in preclinical studies. However, CB-839 has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to formulate for in vivo studies. Additionally, CB-839 has a short half-life, which can limit its efficacy in some experimental settings.

Orientations Futures

CB-839 has shown promise as a potential cancer therapy, and there are several future directions for research in this area. One area of focus is the development of combination therapies that can enhance the efficacy of CB-839. For example, preclinical studies have shown that CB-839 can enhance the efficacy of chemotherapy and radiation therapy in cancer models. Another area of focus is the identification of biomarkers that can predict which patients are most likely to respond to CB-839 therapy. Finally, there is ongoing research into the development of more potent and selective glutaminase inhibitors that can overcome some of the limitations of CB-839.

Méthodes De Synthèse

The synthesis of CB-839 involves the reaction of 2-mercaptobenzoic acid with 2-chloroethyl isocyanate, followed by treatment with 4-chlorobenzylamine. The resulting product is purified by column chromatography to obtain CB-839 in high purity and yield.

Propriétés

Formule moléculaire

C16H14ClNO3S

Poids moléculaire

335.8 g/mol

Nom IUPAC

2-[2-[(4-chlorophenyl)methylamino]-2-oxoethyl]sulfanylbenzoic acid

InChI

InChI=1S/C16H14ClNO3S/c17-12-7-5-11(6-8-12)9-18-15(19)10-22-14-4-2-1-3-13(14)16(20)21/h1-8H,9-10H2,(H,18,19)(H,20,21)

Clé InChI

UCBWPJDQXPJJKU-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl

SMILES canonique

C1=CC=C(C(=C1)C(=O)O)SCC(=O)NCC2=CC=C(C=C2)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.